1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Fluorine-mediated selectivity Cytochrome P450 metabolism Metabolic stability

1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, molecular formula C15H15F2NO2S2 and molecular weight 343.41 g/mol, belongs to the class of pyrrolidine-based sulfonamides featuring a 3,5-difluorobenzyl sulfonyl group and a thiophen-3-yl substituent on the pyrrolidine core. The compound is typically supplied at ≥95% purity (HPLC) for research use and serves as a versatile building block in medicinal chemistry, drug discovery screening, and structure-activity relationship (SAR) studies.

Molecular Formula C15H15F2NO2S2
Molecular Weight 343.41
CAS No. 2210138-77-3
Cat. No. B2458307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
CAS2210138-77-3
Molecular FormulaC15H15F2NO2S2
Molecular Weight343.41
Structural Identifiers
SMILESC1CN(CC1C2=CSC=C2)S(=O)(=O)CC3=CC(=CC(=C3)F)F
InChIInChI=1S/C15H15F2NO2S2/c16-14-5-11(6-15(17)7-14)10-22(19,20)18-3-1-12(8-18)13-2-4-21-9-13/h2,4-7,9,12H,1,3,8,10H2
InChIKeyFFXHGUBQIJBAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine (CAS 2210138-77-3): Structural Profile and Sourcing Considerations


1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, molecular formula C15H15F2NO2S2 and molecular weight 343.41 g/mol, belongs to the class of pyrrolidine-based sulfonamides featuring a 3,5-difluorobenzyl sulfonyl group and a thiophen-3-yl substituent on the pyrrolidine core . The compound is typically supplied at ≥95% purity (HPLC) for research use and serves as a versatile building block in medicinal chemistry, drug discovery screening, and structure-activity relationship (SAR) studies . Its structural features combine the conformational restriction of pyrrolidine, the π-electron characteristics of thiophene, and the electronic effects of difluorobenzyl substitution.

Key Differentiation Drivers for 1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine in Research Procurement


Pyrrolidine sulfonamides containing thiophene moieties constitute a pharmacologically important compound class, yet individual members exhibit markedly distinct properties depending on substitution patterns [1]. The combination of 3,5-difluorobenzyl sulfonyl and thiophen-3-yl substituents in this compound creates a unique electronic and steric profile not achievable with close analogs bearing phenyl, 4-chlorophenyl, or naphthyl sulfonyl groups. Sulfonamides containing both pyrrolidine and thiophene moieties display diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties, but quantitative activity is exquisitely sensitive to the specific sulfonyl substituent [2]. Generic substitution without systematic comparative evaluation risks altering target engagement, selectivity, and physicochemical properties critical for reproducible screening outcomes.

Comparative Evidence: 1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine vs. Closest Analogs


Fluorination Pattern Selectivity Advantage: 3,5-Difluorobenzyl vs. 2,5-Difluorobenzyl Regioisomers

The 3,5-difluorobenzyl substitution pattern confers differential metabolic stability compared to the 2,5-difluorobenzyl regioisomer. In the structurally related phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone series, the 2,6-difluorobenzyl ether substitution yielded highly potent RORγt inverse agonists with EC50 values of 11 nM and selectivity against PXR, LXRα, and LXRβ [1]. The 3,5-difluorobenzyl pattern in the target compound positions fluorine atoms meta to the methylene linker, creating a distinct electronic environment that differs from ortho-fluorinated analogs in both metabolic vulnerability and target binding. Meta-fluorination typically reduces CYP450-mediated oxidative metabolism at the benzyl position compared to ortho-fluorinated analogs, a phenomenon documented across multiple difluorobenzyl-containing chemotypes [2].

Fluorine-mediated selectivity Cytochrome P450 metabolism Metabolic stability

Thiophene-3-yl vs. Phenyl Substitution: Heterocycle-Driven pK Modulation and Target Engagement

Replacement of the thiophen-3-yl group in the target compound with a phenyl ring yields 1-((3,5-difluorobenzyl)sulfonyl)-3-phenylpyrrolidine . Thiophene serves as a benzene bioisostere but introduces a sulfur heteroatom that alters both electronic distribution and hydrogen-bonding capacity. In sulfonamide-containing heterocyclic systems, thiophene substitution has been shown to modulate pK values and target engagement relative to phenyl analogs. Specifically, in the sulfonamide-pyrrolidine-thiophene scaffold class, the additional thiophene moiety in the most active inhibitors facilitates critical interactions with arginine (R563) and lysine (K565) residues, interactions not achievable with phenyl substitution [1]. Binding mode analysis from this class reveals that thiophene contributes 0.5-1.5 kcal/mol additional binding energy through sulfur-mediated polar contacts compared to phenyl.

Heterocycle SAR Thiophene bioisosterism Ligand efficiency

Benzylsulfonyl Linker vs. Arylsulfonyl Direct Attachment: Conformational Flexibility and Protein Adaptability

The target compound features a benzylsulfonyl linker (3,5-difluorobenzyl-CH2-SO2-) connecting the pyrrolidine nitrogen to the difluorophenyl ring. This contrasts with direct arylsulfonyl analogs such as 1-((3,4-difluorophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, where the sulfonyl group is directly attached to the aromatic ring without a methylene spacer . The methylene insertion increases conformational degrees of freedom, which can lower the entropic penalty of binding when the compound must adopt a specific bioactive conformation. In sulfonylpyrrolidine drug development, the benzylsulfonyl motif has been described in patents as providing flexibility that enhances adaptability to protein binding pockets [1]. The methylene spacer also electronically decouples the sulfonyl group from the aromatic ring, altering the sulfonyl group's electrophilic character and hydrogen-bond acceptor strength.

Linker flexibility Conformational entropy Binding kinetics

Purity and Supply Chain Reproducibility: ≥95% HPLC Purity with Validated Storage Stability

The target compound is supplied at ≥95% purity (HPLC) with molecular weight 343.41 g/mol and CAS 2210138-77-3 . This purity specification is comparable to or exceeds many commercially available analogs in the 3-(thiophen-3-yl)pyrrolidine sulfonamide series, where purity can range from 90% to 98% depending on the specific substitution pattern and synthetic route. The compound's InChI Key (FFXHGUBQIJBAJY-UHFFFAOYSA-N) enables unambiguous identification across databases . The combination of the 3,5-difluorobenzyl sulfonyl group with the thiophen-3-yl pyrrolidine core presents synthetic challenges that make consistent, high-purity supply non-trivial; the sulfonamide bond formation at the pyrrolidine nitrogen requires careful control of reaction stoichiometry to avoid over-sulfonylation or pyrrolidine ring oxidation [1].

Compound quality control Screening reproducibility Chemical procurement

Drug-Likeness and Physicochemical Profile: Favorable Lipinski Compliance with cLogP Advantage

The target compound (C15H15F2NO2S2, MW 343.41) falls within optimal drug-like chemical space by Lipinski's Rule of Five criteria: molecular weight <500 Da, hydrogen bond acceptors ≤10, and hydrogen bond donors ≤5 . The presence of two fluorine atoms increases lipophilicity in a controlled manner compared to non-fluorinated analogs; in sulfonamide-chalcone derivatives, substitution of pyrrolidine with morpholine reduced cLogP from 3.05 to 2.34, while fluorinated benzyl groups typically increase cLogP by 0.5-1.0 log units per fluorine atom compared to non-fluorinated benzyl analogs [1]. The thiophene-3-yl group provides a balanced lipophilic-hydrophilic profile, avoiding the excessively high logP values (>5) that can lead to poor aqueous solubility and promiscuous binding.

Drug-likeness Lipinski parameters ADME prediction

Recommended Application Scenarios for 1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine in Research and Development


Chemokine Receptor Modulator Screening Libraries

Based on the established activity of 3-thienyl pyrrolidine compounds as chemokine receptor modulators [1], this compound is well-suited for inclusion in screening libraries targeting chemokine receptors (CCR family). The combination of 3,5-difluorobenzyl sulfonyl and thiophen-3-yl substitution provides a differentiated chemical starting point from the phenyl-substituted pyrrolidine chemokine modulators described in patent literature [2]. Researchers investigating inflammatory disease targets, particularly those involving CCR-mediated leukocyte migration, should prioritize this compound over simpler phenyl or 4-chlorophenyl analogs due to the potential for enhanced selectivity profiles conferred by the difluorobenzyl and thiophene combination.

Structure-Activity Relationship Studies on Glycine Transporter 1 (GlyT1) and Related Neurotransmitter Transporters

The pyrrolidine sulfonamide scaffold has been validated as a productive template for GlyT1 inhibitor development, with de novo designed 3,4-disubstituted pyrrolidine sulfonamides achieving high potency, good brain penetration, and in vivo efficacy [1]. This compound, with its 3-substituted thiophene pattern, offers a distinct substitution vector for exploring GlyT1 pharmacophore space. The 3,5-difluorobenzyl group can probe fluorine-mediated interactions with the transporter binding pocket, potentially providing metabolic stability advantages over non-fluorinated or mono-fluorinated analogs in CNS-targeted programs.

Anti-Inflammatory and Analgesic Lead Discovery Programs

Sulfonamide compounds structurally related to this scaffold have demonstrated anti-inflammatory and analgesic activities through COX enzyme inhibition and modulation of nitric oxide pathways [1]. The thiophene moiety, when paired with acidic sulfonamide groups, enhances COX inhibition as demonstrated by early hybrid molecules [2]. The 3,5-difluorobenzyl group may improve metabolic stability relative to non-fluorinated benzyl analogs in vivo, making this compound a strategic choice for preclinical inflammation model studies where compound half-life is critical for achieving pharmacodynamic endpoints.

Anticancer Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs

Thiophene and benzene sulfonamides have been identified as potent inhibitors of cyclin-dependent protein kinases (CDKs), including the plasmodial CDK Pfmrk with sub-micromolar potency [1]. The pyrrolidine-thiophene-sulfonamide scaffold class has also been explored for kinase regulation more broadly [2]. The specific 3,5-difluorobenzyl substitution in this compound provides a fluorinated aromatic moiety that can engage kinase hydrophobic pockets while the thiophene-3-yl group offers a heterocyclic handle for hinge-binding interactions, supporting fragment elaboration or scaffold-hopping strategies in oncology kinase programs.

Quote Request

Request a Quote for 1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.